molecular formula C13H14N2O B2839584 N-(2-Cyano-4-propylphenyl)prop-2-enamide CAS No. 2361641-48-5

N-(2-Cyano-4-propylphenyl)prop-2-enamide

Cat. No.: B2839584
CAS No.: 2361641-48-5
M. Wt: 214.268
InChI Key: AHJJNIAJWGFNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-4-propylphenyl)prop-2-enamide: is an organic compound with the molecular formula C13H14N2O It is characterized by the presence of a cyano group, a propyl group, and a prop-2-enamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-4-propylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyano-4-propylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyano-4-propylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Cyano-4-propylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-propylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the prop-2-enamide moiety play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • N-(2-Cyano-4-methylphenyl)prop-2-enamide
  • N-(2-Cyano-4-ethylphenyl)prop-2-enamide
  • N-(2-Cyano-4-isopropylphenyl)prop-2-enamide

Comparison: N-(2-Cyano-4-propylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

IUPAC Name

N-(2-cyano-4-propylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-5-10-6-7-12(11(8-10)9-14)15-13(16)4-2/h4,6-8H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJJNIAJWGFNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)NC(=O)C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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